An In-Depth Technical Guide to Methylamino-PEG3-t-butyl Ester for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methylamino-PEG3-t-butyl Ester for Researchers and Drug Development Professionals
Abstract
Methylamino-PEG3-t-butyl ester is a bifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary therapeutic modality. As a polyethylene glycol (PEG)-based linker, it is predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications in drug development, and a detailed examination of its role in the formation of PROTACs. Included are summaries of its physicochemical data, general experimental protocols for its use in synthesis, and visualizations of its application in targeted protein degradation workflows.
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable." PROTACs are at the forefront of this approach. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery.[1][2][3]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1] Methylamino-PEG3-t-butyl ester has gained prominence as a versatile linker due to the advantageous properties conferred by its PEG moiety. The PEG chain enhances hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[4] This improved solubility can, in turn, positively impact cell permeability and oral absorption.[4] The flexibility of the PEG chain also allows for the systematic variation of linker length, a crucial parameter for optimizing the degradation efficiency of a PROTAC.[4]
Physicochemical Properties
A summary of the key quantitative data for Methylamino-PEG3-t-butyl ester is presented in the table below. This information is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 217817-03-3 | [5] |
| Molecular Formula | C14H29NO5 | [5] |
| Molecular Weight | 291.38 g/mol | [5] |
| Purity | Typically >95% | [6] |
| Appearance | Yellow solid | [] |
| Storage Conditions | 2-8°C, sealed, dry | [8] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [6][9] |
Role in PROTAC Synthesis and Drug Development
Methylamino-PEG3-t-butyl ester serves as a foundational building block in the modular synthesis of PROTACs. Its two functional ends allow for the sequential or convergent attachment of a POI ligand and an E3 ligase ligand.
-
Methylamino Group: The secondary amine provides a nucleophilic site for covalent bond formation, typically through an amide linkage with a carboxylic acid on one of the ligands. This reaction is often facilitated by standard peptide coupling reagents.
-
t-butyl Ester Group: The tert-butyl ester acts as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This deprotected acid can then be coupled to an amine-containing ligand to complete the PROTAC synthesis.[10]
The PEG3 spacer offers several advantages in drug development:
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Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds.[4]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by, for example, reducing renal clearance.[4]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for achieving the correct orientation of the POI and E3 ligase to enable efficient ubiquitination. The PEG3 unit provides a defined spacer length that can be systematically varied to optimize PROTAC potency.[4]
Experimental Protocols
While specific reaction conditions are highly dependent on the substrates, the following section outlines a general, two-step protocol for the synthesis of a heterobifunctional PROTAC using Methylamino-PEG3-t-butyl ester.
Step 1: Amide Coupling with the First Ligand
This protocol describes the coupling of the methylamino group of the linker to a carboxylic acid on the first ligand (either the POI-binding ligand or the E3 ligase ligand).
Materials:
-
Ligand 1 with a carboxylic acid functional group
-
Methylamino-PEG3-t-butyl ester
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[10]
-
Add Methylamino-PEG3-t-butyl ester (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.[10]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the mono-coupled intermediate.
Step 2: Deprotection and Second Amide Coupling
This protocol describes the deprotection of the t-butyl ester and subsequent coupling to the second ligand.
Materials:
-
Mono-coupled intermediate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Ligand 2 with an amine functional group
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Deprotection:
-
Dissolve the mono-coupled intermediate (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.[10]
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM multiple times to remove residual TFA. The resulting carboxylic acid is often used without further purification.
-
-
Second Amide Coupling:
-
Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.[10]
-
Add the amine-functionalized second ligand (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours.[10]
-
Work-up and purify the final PROTAC as described in Step 1.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the general workflow for PROTAC synthesis using Methylamino-PEG3-t-butyl ester and the mechanism of action of the resulting PROTAC.
Conclusion
Methylamino-PEG3-t-butyl ester is a valuable and versatile tool in the development of PROTACs. Its defined length, flexibility, and hydrophilicity, combined with its bifunctional nature, allow for the systematic and efficient synthesis of these novel therapeutic agents. A thorough understanding of its properties and reaction characteristics is essential for researchers and drug development professionals seeking to harness the power of targeted protein degradation. As the field of PROTACs continues to evolve, the rational design and application of linkers like Methylamino-PEG3-t-butyl ester will remain a cornerstone of innovation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. 001chemical.com [001chemical.com]
- 6. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Amino-PEG8-t-butyl ester, 756526-06-4 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
